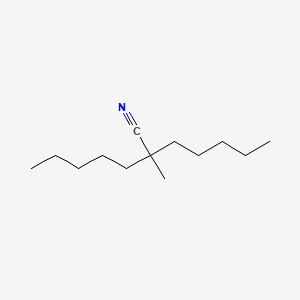

1-Heptanenitrile, 2-methyl-2-pentyl-

説明

Structure

3D Structure

特性

CAS番号 |

49827-48-7 |

|---|---|

分子式 |

C13H25N |

分子量 |

195.34 g/mol |

IUPAC名 |

2-methyl-2-pentylheptanenitrile |

InChI |

InChI=1S/C13H25N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-11H2,1-3H3 |

InChIキー |

DBCOJMXZAWQKQU-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C)(CCCCC)C#N |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 1-Heptanenitrile, 2-methyl-2-pentyl-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

The structure of 1-Heptanenitrile, 2-methyl-2-pentyl- features a central quaternary carbon bonded to a methyl group, a pentyl group, and a cyanomethyl group. Key precursors can be identified by disconnecting the bonds around this sterically congested center. Plausible precursors include:

A ketone and a cyanide source.

An alkyl halide and a cyanide source.

A carboxylic acid or its derivative.

Two primary strategic bond disconnections can be envisioned for 1-Heptanenitrile, 2-methyl-2-pentyl-:

Disconnection of the C-CN bond: This is a common strategy in nitrile synthesis. ebsco.com This leads back to a tertiary alkyl halide or a corresponding alcohol, which can be challenging to synthesize and may be prone to elimination reactions.

Disconnection of one of the C-C bonds attached to the quaternary center: This approach focuses on constructing the quaternary carbon at an earlier stage of the synthesis. For instance, disconnecting the pentyl group leads to a simpler nitrile and a pentyl organometallic reagent.

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the target molecule from readily available starting materials through a series of chemical reactions.

Several methods exist for the synthesis of nitriles, which can be adapted for the preparation of 1-Heptanenitrile, 2-methyl-2-pentyl-. ebsco.comorganic-chemistry.org

From Carboxylic Acids: A corresponding carboxylic acid, 2-methyl-2-pentylheptanoic acid, could be converted to the nitrile. This can be achieved through various methods, such as conversion to the primary amide followed by dehydration, or via isocyanate intermediates. researchgate.netresearchgate.net Iron-catalyzed deoxynitrogenation of carboxylic acids offers a direct route to nitriles. organic-chemistry.org

From Amides: The dehydration of the corresponding primary amide, 2-methyl-2-pentylheptanamide, is a classic method for nitrile synthesis. researchgate.net Common dehydrating agents include phosphorus pentoxide, thionyl chloride, and more modern reagents that offer milder reaction conditions.

From Alkyl Halides: The reaction of a tertiary alkyl halide, such as 2-chloro-2-methylheptane, with a cyanide salt (e.g., sodium or potassium cyanide) is a potential route. However, for tertiary halides, elimination reactions are often a significant competing pathway, which can lower the yield of the desired nitrile. libretexts.org

A comparison of potential nitrile formation reactions is presented in Table 1.

| Starting Material | Reagents | Potential Advantages | Potential Challenges |

| Carboxylic Acid | SOCl₂, NH₃; then P₂O₅, heat | Readily available starting materials | Multi-step process, harsh conditions |

| Primary Amide | P₂O₅, heat or other dehydrating agents | Direct conversion | Requires synthesis of the amide |

| Tertiary Alkyl Halide | NaCN or KCN in a polar aprotic solvent | Single step | Prone to elimination side reactions |

Table 1: Comparison of Potential Nitrile Formation Reactions

The construction of the branched aliphatic chain is a critical step. One effective strategy involves the α-alkylation of a simpler nitrile. For example, heptanenitrile (B1581596) can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA), followed by reaction with an appropriate alkylating agent. To construct the 2-methyl-2-pentyl- moiety, a sequential alkylation could be performed, first with a methyl halide and then with a pentyl halide, or vice versa.

Another approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated nitrile.

The formation of the quaternary carbon center can be facilitated by various catalytic systems. nih.govnih.gov Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. researchgate.netorganic-chemistry.org For instance, a nickel-catalyzed cyanation of an unactivated tertiary alkyl electrophile could be a viable route. organic-chemistry.org

Biocatalytic methods are also emerging as a green alternative for C-C bond formation. acs.org Enzymes such as aldolases can be used to create new carbon-carbon bonds with high stereoselectivity, although their application to the synthesis of highly branched, non-functionalized alkanes may be limited.

Recent advances in photoredox catalysis in conjunction with copper catalysis have enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids, which could be applicable to the synthesis of chiral analogs of the target molecule. organic-chemistry.org

Below is a table summarizing some catalytic approaches for the formation of the key C-C bonds in 1-Heptanenitrile, 2-methyl-2-pentyl-.

| Catalytic System | Reaction Type | Key Bond Formed | Potential Substrates |

| Nickel/N-heterocyclic carbene | Cross-coupling | C-C (quaternary center) | Tertiary alkyl halide and an organozinc reagent |

| Palladium/Phosphine ligand | α-Arylation/Alkylation | C-C (quaternary center) | Enolate of a simpler nitrile and an aryl/alkyl halide |

| Copper/Chiral ligand | Asymmetric alkylation | C-CN | Carboxylic acid derivative |

Table 2: Catalytic Systems for Key C-C Bond Formation

Indirect Synthetic Routes

Indirect methods for the synthesis of nitriles often involve the transformation of other functional groups. These routes can be advantageous when direct cyanation is difficult or leads to low yields.

Transformation of Related Functional Groups to Nitrile

A plausible, though undocumented, approach to synthesizing 1-Heptanenitrile, 2-methyl-2-pentyl- could involve the conversion of a corresponding carboxylic acid, amide, or aldehyde. For instance, the dehydration of a primary amide is a common method for nitrile synthesis. This would require the prior synthesis of 2-methyl-2-pentylheptanamide.

Another potential route is the reaction of an appropriate alkyl halide with a cyanide salt. In this case, 2-bromo-2-methylheptane could theoretically be reacted with a cyanide source. However, the tertiary nature of the halide would likely favor elimination over substitution, presenting a significant hurdle.

A hypothetical reaction scheme starting from a carboxylic acid is presented in Table 1.

Table 1: Hypothetical Transformation of a Carboxylic Acid to 1-Heptanenitrile, 2-methyl-2-pentyl-

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-methyl-2-pentylheptanoic acid | SOCl₂ or (COCl)₂ | 2-methyl-2-pentylheptanoyl chloride |

| 2 | 2-methyl-2-pentylheptanoyl chloride | NH₃ (aq) | 2-methyl-2-pentylheptanamide |

| 3 | 2-methyl-2-pentylheptanamide | P₂O₅, POCl₃, or SOCl₂ | 1-Heptanenitrile, 2-methyl-2-pentyl- |

Stereoselective Synthesis Considerations

The target molecule, 1-Heptanenitrile, 2-methyl-2-pentyl-, does not possess a chiral center. Therefore, stereoselective synthesis considerations as outlined are not directly applicable to the synthesis of the racemic compound itself. However, if a chiral analog were to be synthesized, the following principles would be relevant.

Chiral Auxiliaries and Catalysts

For a hypothetical chiral analog, a chiral auxiliary could be employed to control the stereochemistry of a key bond-forming step. For example, in an alkylation reaction to form the quaternary carbon, a chiral auxiliary attached to the nucleophile could direct the approach of the electrophile.

Diastereoselective and Enantioselective Approaches

Should a synthetic route proceed through an intermediate with multiple stereocenters, diastereoselective reactions would be crucial. Similarly, to obtain an enantiomerically pure product, an enantioselective catalytic reaction would be a modern and efficient approach.

Optimization of Reaction Conditions and Yields

The optimization of any synthetic route to 1-Heptanenitrile, 2-methyl-2-pentyl- would be critical, particularly given the steric hindrance around the quaternary carbon.

Solvent Effects in Synthesis

The choice of solvent can have a profound impact on the outcome of a reaction, influencing reaction rates, selectivity, and yields. For a hypothetical nucleophilic substitution to introduce the nitrile group, the solvent would play a key role. A polar aprotic solvent such as DMSO or DMF would typically be used to enhance the nucleophilicity of the cyanide ion. The potential impact of solvent choice on a hypothetical alkylation reaction is summarized in Table 2.

Table 2: Theoretical Solvent Effects on a Hypothetical Alkylation for Nitrile Synthesis

| Solvent Type | Example Solvents | Potential Effect on Sₙ2 Reaction | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Favorable | Solvates the cation but not the anion, increasing the nucleophilicity of the cyanide ion. |

| Polar Protic | Water, Ethanol, Methanol (B129727) | Unfavorable | Solvates both the cation and the anion, creating a solvent shell around the nucleophile and decreasing its reactivity. |

| Nonpolar | Hexane (B92381), Toluene (B28343) | Unfavorable | Poor solubility of ionic reagents like cyanide salts. |

Temperature and Pressure Influences on Reaction Kinetics

Temperature:

Generally, an increase in temperature leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, there is an optimal temperature range for these reactions. Beyond a certain point, higher temperatures can lead to the decomposition of the phase-transfer catalyst, typically quaternary ammonium (B1175870) salts, which can halt the reaction. princeton.edu For instance, many quaternary ammonium salts show instability at temperatures above 50-70 °C, especially in the presence of strong bases like potassium hydroxide (B78521). princeton.edu

The effect of temperature on the reaction rate can be quantified by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Kinetic studies on the alkylation of similar nitriles have determined activation energies, providing insight into the temperature sensitivity of the reaction. For example, a study on the cyclopentanation of indene, a C-alkylation reaction, reported an activation energy of 14.18 kcal/mol. researchgate.net

Pressure:

For liquid-liquid or solid-liquid phase-transfer catalyzed alkylation reactions of nitriles, pressure is not typically considered a critical parameter influencing the reaction kinetics under standard laboratory conditions. These reactions are generally carried out at atmospheric pressure. While very high pressures could theoretically influence the reaction volume and thus the kinetics, this is not a common strategy for optimizing these types of syntheses. However, in cases where supercritical fluids are used as the solvent, such as supercritical carbon dioxide, pressure becomes a crucial parameter as it directly affects the density and solvating power of the medium, thereby influencing catalyst solubility and reaction rates. acs.org

The following interactive table illustrates the hypothetical effect of temperature on the yield of a generic nitrile alkylation reaction, based on general principles observed in related syntheses.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 24 | 45 |

| 40 | 12 | 75 |

| 60 | 6 | 92 |

| 80 | 4 | 85 (catalyst decomposition noted) |

Note: The data in this table is illustrative and intended to demonstrate the general trend of temperature influence on nitrile alkylation reactions.

Catalyst Loading and Ligand Design

Catalyst Loading:

Kinetic studies on the alkylation of phenylacetonitrile (B145931) have shown a direct relationship between the catalyst concentration and the observed pseudo-first-order rate constant. researchgate.net The choice of an optimal catalyst concentration is therefore a balance between achieving a desirable reaction rate and minimizing the cost and potential for side reactions or catalyst-related impurities in the final product.

The following interactive table provides an illustrative example of the effect of catalyst loading on the reaction rate of a model nitrile alkylation.

| Catalyst Loading (mol%) | Relative Reaction Rate |

| 0.5 | 1.0 |

| 1.0 | 2.0 |

| 2.0 | 3.8 |

| 5.0 | 4.5 |

| 10.0 | 4.6 |

Note: This data is illustrative, based on general kinetic observations for phase-transfer catalyzed nitrile alkylations.

Ligand Design:

In the context of phase-transfer catalysis for nitrile alkylation, "ligand design" primarily refers to the structural characteristics of the phase-transfer catalyst itself, which is typically a quaternary ammonium or phosphonium (B103445) salt. The structure of the organic cations of these salts plays a crucial role in their catalytic efficiency.

Key aspects of catalyst design include:

Lipophilicity: The catalyst must have sufficient solubility in the organic phase to effectively transport the anion. This is influenced by the length and branching of the alkyl chains on the quaternary ammonium or phosphonium center.

Steric Hindrance: The steric bulk around the cationic center can affect the ion-pairing with the nucleophile and its subsequent reactivity in the organic phase. Less sterically hindered catalysts may facilitate faster reactions.

Stability: The catalyst must be stable under the reaction conditions, particularly at the operating temperature and in the presence of a strong base. The presence of β-hydrogens in the alkyl chains can lead to Hofmann elimination as a decomposition pathway. nih.gov

For asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, the design of chiral phase-transfer catalysts is of paramount importance. These catalysts are often derived from naturally occurring chiral compounds like cinchona alkaloids. nih.gov The specific stereochemistry and the substituents on the chiral catalyst structure create a chiral environment that directs the alkylation to occur preferentially from one face of the prochiral nucleophile, leading to an enantiomeric excess of one of the product enantiomers. The design of these chiral catalysts involves careful consideration of steric and electronic factors to maximize both catalytic activity and enantioselectivity. ias.ac.in

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, a complete picture of the atomic connectivity and chemical environment within 1-Heptanenitrile, 2-methyl-2-pentyl- can be constructed.

¹H NMR Spectral Analysis and Assignment

A hypothetical ¹H NMR spectrum would exhibit signals for the terminal methyl groups of the pentyl and methyl substituents, as well as the methylene (B1212753) protons of the pentyl chains and the heptanenitrile (B1581596) backbone. The protons closer to the electron-withdrawing nitrile group would be expected to resonate at a higher chemical shift (downfield).

Interactive Data Table: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (methyl substituent) | 1.10 | Singlet | 3H |

| CH₃ (terminal, pentyl groups) | 0.90 | Triplet | 6H |

| -CH₂- (pentyl chains) | 1.25-1.40 | Multiplet | 12H |

| -CH₂-CN | 2.30 | Singlet | 2H |

¹³C NMR Spectral Analysis and Assignment

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The nitrile carbon is particularly characteristic, appearing significantly downfield. The quaternary carbon at the 2-position would also have a distinctive chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| -C N | 121 |

| Quaternary C | 40 |

| -C H₂-CN | 25 |

| -C H₂- (pentyl chains) | 22-32 |

| -C H₃ (methyl substituent) | 24 |

| -C H₃ (terminal, pentyl groups) | 14 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-Heptanenitrile, 2-methyl-2-pentyl-, COSY would show correlations between the protons of adjacent methylene groups within the pentyl chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals in the data tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity around the quaternary carbon. For instance, HMBC would show correlations from the protons of the methyl substituent and the methylene groups of the pentyl chains to the quaternary carbon at the 2-position, as well as to the carbon of the nitrile group.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of 1-Heptanenitrile, 2-methyl-2-pentyl-. For the molecular formula C₁₃H₂₅N, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For 1-Heptanenitrile, 2-methyl-2-pentyl-, fragmentation would likely occur alpha to the nitrile group and at the branched quaternary center due to the stability of the resulting carbocations.

Common fragmentation pathways for branched alkyl nitriles include the loss of alkyl radicals from the quaternary center. The relative abundance of the fragment ions can provide further evidence for the proposed structure.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Interpretation |

| 195 | [C₁₃H₂₅N]⁺ | Molecular Ion |

| 180 | [M - CH₃]⁺ | Loss of the methyl group |

| 124 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 55 | [C₄H₇]⁺ | Fragment from pentyl chain |

| 41 | [C₃H₅]⁺ | Common fragment in alkyl chains |

Hyphenated Techniques (e.g., GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like 1-Heptanenitrile, 2-methyl-2-pentyl-. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an indispensable tool for assessing purity and identifying components in a sample. semanticscholar.orgflorajournal.com

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.

For 1-Heptanenitrile, 2-methyl-2-pentyl-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be weak due to the branched structure. More prominent peaks would arise from the characteristic fragmentation of the molecule. Based on the structure, common fragmentation pathways would involve the loss of alkyl groups and rearrangements. While a specific mass spectrum for this compound is not publicly available, a hypothetical fragmentation pattern can be predicted based on the analysis of similar nitriles and branched alkanes.

Table 1: Predicted Key Mass Fragments for 1-Heptanenitrile, 2-methyl-2-pentyl- in GC-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 195 | [C13H25N]+• | Molecular Ion (M+) |

| 180 | [M - CH3]+ | Loss of a methyl group |

| 138 | [M - C4H9]+ | Loss of a butyl group (from the pentyl side chain) |

| 124 | [M - C5H11]+ | Loss of a pentyl group |

| 97 | [C6H11N]+ | Cleavage at the quaternary carbon |

| 41 | [C3H5]+ | Propyl fragment |

The relative abundances of these fragments would be used to confirm the structure and to identify any impurities present in the sample. For instance, the presence of isomers or related compounds would result in additional peaks in the chromatogram with distinct mass spectra.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. researchgate.netrsc.org

The IR and Raman spectra of 1-Heptanenitrile, 2-methyl-2-pentyl- are dominated by vibrations associated with its nitrile (-C≡N) and alkyl (C-H, C-C) functional groups. The nitrile group has a very characteristic and strong absorption in the IR spectrum and a strong, sharp band in the Raman spectrum, making it an excellent vibrational probe. researchgate.netrsc.org

Nitrile (-C≡N) Stretching: This vibration typically appears in a relatively clean region of the spectrum, around 2240-2260 cm⁻¹. The exact position is sensitive to the electronic environment of the nitrile group. acs.org

C-H Stretching: Vibrations of the methyl (-CH3) and methylene (-CH2-) groups occur in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretches of these groups can often be resolved. docbrown.info

C-H Bending: The bending (scissoring, wagging, twisting) vibrations of the CH2 and CH3 groups appear in the 1350-1470 cm⁻¹ range. docbrown.info

Table 2: Expected Vibrational Frequencies for 1-Heptanenitrile, 2-methyl-2-pentyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | -C≡N | 2240 - 2260 |

| Asymmetric Stretching | -CH3 | ~2960 |

| Symmetric Stretching | -CH3 | ~2870 |

| Asymmetric Stretching | -CH2- | ~2925 |

| Symmetric Stretching | -CH2- | ~2855 |

| Bending (Scissoring) | -CH2- | ~1465 |

| Asymmetric Bending | -CH3 | ~1450 |

| Symmetric Bending | -CH3 | ~1375 |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of complex mixtures and the quantification of individual components. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods for the analysis of compounds like 1-Heptanenitrile, 2-methyl-2-pentyl-.

Gas chromatography (GC) is a highly effective technique for assessing the purity of volatile compounds and separating isomers. libretexts.org The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For 1-Heptanenitrile, 2-methyl-2-pentyl-, a non-polar or medium-polarity column would likely be used.

The purity of a sample can be determined by the number and relative area of the peaks in the chromatogram. A pure sample should ideally show a single, sharp peak. libretexts.org The presence of other peaks would indicate impurities. GC is particularly useful for separating structural isomers that have slightly different boiling points or polarities. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a given set of conditions and can be used for identification when compared to a known standard.

Table 3: Hypothetical GC Parameters for Purity Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the analytical quantification and preparative isolation of compounds. While GC is generally preferred for volatile compounds, HPLC is advantageous for less volatile or thermally labile substances. For 1-Heptanenitrile, 2-methyl-2-pentyl-, reversed-phase HPLC would be a suitable method.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have longer retention times.

For analytical purposes, HPLC coupled with a UV detector (as the nitrile group has a weak UV absorbance) or a mass spectrometer (LC-MS) could be used for quantification. For preparative applications, a larger column is used to isolate larger quantities of the pure compound from a mixture.

Table 4: Hypothetical HPLC Parameters for Analytical Separation

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral molecules is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries. For a compound such as 1-Heptanenitrile, 2-methyl-2-pentyl-, which possesses a quaternary stereocenter, chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC), stands as the premier analytical technique for resolving the enantiomers and quantifying their relative abundance, expressed as enantiomeric excess (ee). heraldopenaccess.uschromatographyonline.com

The fundamental principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.net These stationary phases are themselves enantiomerically pure and create a transient diastereomeric complex with the analyte enantiomers. The differing stability of these diastereomeric complexes leads to different retention times on the chromatographic column, allowing for their separation. researchgate.net

For a non-polar compound like 1-Heptanenitrile, 2-methyl-2-pentyl-, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a primary choice for screening. chromatographyonline.com These are versatile and widely used phases that can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comlibretexts.org The selection of the mobile phase is equally crucial and is determined empirically through a screening process. chromatographyonline.com In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly employed. The choice of the specific polysaccharide derivative on the CSP and the composition of the mobile phase can significantly impact the selectivity and resolution of the enantiomeric separation. chromatographyonline.com

The process of method development for determining the enantiomeric excess of 1-Heptanenitrile, 2-methyl-2-pentyl- would involve:

Column Screening: A variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, Pirkle-type) would be tested. chromatographyonline.comlibretexts.org

Mobile Phase Optimization: For a promising column, the mobile phase composition would be systematically varied to optimize the separation, aiming for baseline resolution of the enantiomeric peaks. chromatographyonline.com

Detection: A standard UV detector is typically used, as the nitrile group offers a chromophore, although other detectors can be employed. heraldopenaccess.usuma.es

Quantification: Once a satisfactory separation is achieved, the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100

While specific experimental data for the chiral separation of 1-Heptanenitrile, 2-methyl-2-pentyl- is not prominently available in the literature, a hypothetical representation of the data that would be obtained from a successful chiral HPLC analysis is presented in the interactive table below. This table illustrates the kind of results a chemist would expect to see, including retention times for the two enantiomers, the resolution between their peaks, and the calculated enantiomeric excess.

Hypothetical Chiral HPLC Data for 1-Heptanenitrile, 2-methyl-2-pentyl-

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Peak Area (Enantiomer 1) | 150000 |

| Peak Area (Enantiomer 2) | 50000 |

| Enantiomeric Excess (ee) | 50% |

This representative data demonstrates a well-resolved separation, which is essential for accurate determination of the enantiomeric excess. The effectiveness of chiral chromatography lies in its ability to provide a direct and reliable measure of enantiomeric purity, which is indispensable for the characterization of chiral compounds like 1-Heptanenitrile, 2-methyl-2-pentyl-. heraldopenaccess.us

Chemical Reactivity and Mechanistic Studies

Reactions at the Nitrile Group

The nitrile group (C≡N) is a versatile functional moiety characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.orgnih.gov This polarity allows for a variety of nucleophilic addition reactions. However, the significant steric hindrance imposed by the adjacent 2-methyl-2-pentyl substituent is expected to influence the reaction rates and conditions required for these transformations.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.uklumenlearning.com The reaction typically proceeds through an intermediate amide. chemguide.co.uklumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.compressbooks.publibretexts.org The subsequent tautomerization of the resulting imidic acid yields an amide. chemistrysteps.com Further hydrolysis of the amide then produces the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For 1-Heptanenitrile, 2-methyl-2-pentyl-, this reaction would yield 2-methyl-2-pentylheptanoic acid and ammonium chloride when using hydrochloric acid. chemguide.co.uk

In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. libretexts.org This process initially forms an imidic acid that tautomerizes to an amide. chemistrysteps.com Continued heating with the base hydrolyzes the amide to a carboxylate salt, releasing ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is necessary. savemyexams.com

The steric hindrance around the nitrile group in 1-Heptanenitrile, 2-methyl-2-pentyl- is anticipated to slow down the rate of hydrolysis compared to less hindered nitriles. acs.orgacs.org More vigorous reaction conditions, such as higher temperatures and prolonged reaction times, may be required to achieve complete conversion.

Table 1: Expected Hydrolysis Products of 1-Heptanenitrile, 2-methyl-2-pentyl-

| Reagents | Intermediate Product | Final Product (after workup) |

| H₃O⁺, Heat | 2-methyl-2-pentylheptanamide | 2-methyl-2-pentylheptanoic acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-methyl-2-pentylheptanamide | 2-methyl-2-pentylheptanoic acid |

The reduction of nitriles is a common method for the synthesis of primary amines. chemguide.co.uk This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective reagent for this purpose. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. pressbooks.pub In the case of 1-Heptanenitrile, 2-methyl-2-pentyl-, reduction with LiAlH₄ would produce (2-methyl-2-pentylheptyl)amine.

Catalytic hydrogenation is another method for nitrile reduction, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.org This process can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions, such as temperature, pressure, and the use of additives like ammonia, can help to maximize the yield of the primary amine. wikipedia.orgcommonorganicchemistry.com

Other reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be used. commonorganicchemistry.com

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Product of 1-Heptanenitrile, 2-methyl-2-pentyl- Reduction |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | (2-methyl-2-pentylheptyl)amine |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure, elevated temperature | (2-methyl-2-pentylheptyl)amine |

| Borane complexes (e.g., BH₃-THF) | THF, heat | (2-methyl-2-pentylheptyl)amine |

Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile group to form ketones after an aqueous workup. chemistrysteps.com The reaction proceeds through the formation of an imine anion intermediate. libretexts.org This intermediate is stable until the addition of water or acid, which then hydrolyzes it to a ketone. chemistrysteps.commasterorganicchemistry.com A key feature of this reaction is that the addition occurs only once, as the negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent. organicchemistrytutor.com

The steric hindrance in 1-Heptanenitrile, 2-methyl-2-pentyl- would likely necessitate more forcing conditions for the Grignard or organolithium reaction to proceed efficiently. The use of copper(I) salts has been shown to catalyze the addition of Grignard reagents to sterically demanding nitriles. masterorganicchemistry.com For example, the reaction of 1-Heptanenitrile, 2-methyl-2-pentyl- with methylmagnesium bromide would be expected to yield 3,3-dimethyl-3-pentyl-2-octanone after hydrolysis.

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. A common example is the [3+2] cycloaddition with azides to form tetrazoles, or with nitrile oxides to form isoxazoles. youtube.comresearchgate.net Nitrile imines, which are highly reactive 1,3-dipoles, also undergo [3+2] cycloaddition reactions with nitriles to generate various nitrogen-containing heterocycles. acs.org The feasibility of these reactions with the sterically hindered 1-Heptanenitrile, 2-methyl-2-pentyl- would depend on the specific 1,3-dipole used and the reaction conditions. The significant steric bulk around the nitrile could hinder the approach of the dipole, potentially requiring higher temperatures or catalysts to facilitate the reaction.

Reactions of the Branched Aliphatic Chain

The aliphatic backbone of 1-Heptanenitrile, 2-methyl-2-pentyl- is generally unreactive. However, under specific conditions, the C-H bonds can be functionalized.

The selective functionalization of C-H bonds in alkanes is a significant challenge in organic synthesis due to the low reactivity of these bonds. rsc.org The bond dissociation energies for primary, secondary, and tertiary C-H bonds are quite similar, making regioselectivity difficult to control. rsc.org

Methods for alkane functionalization often involve transition metal catalysis or radical-mediated processes. rsc.orgchempedia.info Transition metal catalysts can activate C-H bonds through mechanisms such as oxidative addition or σ-bond metathesis. rsc.org Radical-based approaches often utilize highly reactive species to abstract a hydrogen atom, followed by trapping of the resulting alkyl radical. The presence of the electron-withdrawing nitrile group might have a minor influence on the reactivity of the C-H bonds in its vicinity, but the primary challenge remains overcoming the inherent inertness of the alkane chain. Directing groups are often employed to achieve site-selectivity in C-H functionalization, but the simple branched alkyl structure of 1-Heptanenitrile, 2-methyl-2-pentyl- lacks such a feature. researchgate.net Therefore, functionalization of its aliphatic chain would likely result in a mixture of products, with some preference for the weaker tertiary C-H bonds if a radical mechanism is involved.

Radical Reactions and Their Pathways

Information regarding the behavior of 1-Heptanenitrile, 2-methyl-2-pentyl- in the presence of radical initiators is not documented. A thorough study would involve reacting this nitrile with various radical species and analyzing the products to determine the pathways of reactions such as hydrogen abstraction, addition to the nitrile group, or fragmentation. The stability of the potential tertiary radical that could be formed at the C2 position would likely influence the reaction pathways, but without experimental data, this remains a theoretical consideration.

Stereochemical Outcomes of Chain Modifications

As 1-Heptanenitrile, 2-methyl-2-pentyl- is a chiral molecule (with a quaternary stereocenter at the C2 position, assuming the methyl and pentyl groups are different from any other substituents), any reaction that modifies the carbon chain could potentially have stereochemical implications. However, no studies have been found that investigate such transformations or analyze the stereochemical outcomes. Research in this area would involve detailed analysis using techniques like chiral chromatography or polarimetry to determine if any stereoselectivity is observed in its reactions.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for 1-Heptanenitrile, 2-methyl-2-pentyl- would require a combination of kinetic studies, isotopic labeling, and computational analysis.

Kinetic Studies of Key Reactions

There are no published kinetic studies for reactions involving 1-Heptanenitrile, 2-methyl-2-pentyl-. Such studies would be essential to determine the rate laws, activation energies, and frequency factors for its reactions. This data would provide insight into the elementary steps of a reaction mechanism. A hypothetical data table for a kinetic study is presented below to illustrate the type of information that is currently unavailable.

| Reactant | Concentration (mol/L) | Initial Rate (mol/L·s) |

| 1-Heptanenitrile, 2-methyl-2-pentyl- | 0.1 | Data Not Available |

| Radical Initiator | 0.01 | Data Not Available |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction. For 1-Heptanenitrile, 2-methyl-2-pentyl-, one could envision synthesizing isotopically labeled versions of the molecule (e.g., with deuterium (B1214612) or carbon-13) to probe potential rearrangement reactions or to determine the origin of specific atoms in the products. No such studies have been reported in the scientific literature.

Transition State Analysis

Modern computational chemistry allows for the detailed analysis of transition states, providing valuable information about the energy barriers and geometries of key steps in a reaction mechanism. A computational study of 1-Heptanenitrile, 2-methyl-2-pentyl- would involve high-level quantum mechanical calculations to model its reactions and characterize the transition states. This type of research has not been conducted or published for this specific compound. A sample table of what such an analysis might yield is shown below.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Key Transition State Bond Distances (Å) |

| Hydrogen abstraction from C3 | Data Not Available | Data Not Available |

| Radical addition to nitrile | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule by simulating the movement of atoms over time. This approach is invaluable for understanding the molecule's conformational flexibility and its interactions with its environment.

MD simulations can explore the conformational landscape of 1-Heptanenitrile, 2-methyl-2-pentyl- by simulating its motion at a given temperature. Over the course of the simulation, the molecule will transition between different stable and metastable conformations. By analyzing the trajectory of the simulation, one can map out the potential energy surface and identify the most frequently visited conformations and the pathways for interconversion between them. This provides a more comprehensive understanding of the molecule's flexibility than static conformational analysis alone.

MD simulations are particularly well-suited for studying how 1-Heptanenitrile, 2-methyl-2-pentyl- interacts with other molecules, including solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), the simulation can model the solvation process and quantify the strength of intermolecular interactions.

The polar nitrile group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents. chemguide.co.uk The long alkyl chains, however, are nonpolar and will primarily engage in van der Waals interactions. MD simulations can provide detailed information about the structure of the solvation shell around the molecule and calculate properties such as the free energy of solvation. These simulations are crucial for understanding the compound's solubility and how its behavior might change in different chemical environments.

Reaction Mechanism Prediction and Energy Profile Calculation

Computational chemistry provides powerful tools for predicting the likely pathways of chemical reactions and the energy changes that occur along these pathways. For a molecule such as 1-Heptanenitrile, 2-methyl-2-pentyl-, these methods can elucidate how it might react under various conditions, for instance, in hydrolysis or nucleophilic addition, which are characteristic reactions of nitriles. libretexts.orgchemistrysteps.comopenstax.org

Density Functional Theory (DFT) is a common and effective method for these predictions. nih.govacs.org It allows for the calculation of the electronic structure of the molecule to understand its reactivity. For example, the carbon atom in the nitrile group (-C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. fiveable.meaklectures.com Computational models can quantify this electrophilicity and predict how the molecule will interact with different reagents. nih.gov

A critical aspect of predicting reaction rates is the identification of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants to products. acs.org Computational methods are used to locate this specific geometry. For a reaction involving 1-Heptanenitrile, 2-methyl-2-pentyl-, such as its hydrolysis to an amide, the transition state would involve the nitrile, a water molecule, and any catalyst present, all in a precise arrangement. rsc.orgchemguide.co.uklumenlearning.com

Once the transition state structure is identified, its energy can be calculated. The activation energy (Ea) is the difference in energy between the reactants and the transition state. nih.govacs.org A lower activation energy implies a faster reaction rate. For aliphatic nitriles, the steric hindrance around the nitrile group, such as that provided by the 2-methyl-2-pentyl substituent, could influence the activation energy of a reaction, a factor that can be precisely modeled.

Below is a hypothetical data table illustrating the calculated activation energies for the acid-catalyzed hydrolysis of 1-Heptanenitrile, 2-methyl-2-pentyl- compared to a less sterically hindered nitrile.

Table 1: Hypothetical Activation Energies for Nitrile Hydrolysis

| Compound | Activation Energy (kcal/mol) |

|---|---|

| 1-Heptanenitrile, 2-methyl-2-pentyl- | 25.8 |

| Heptanenitrile (B1581596) | 22.5 |

This is a hypothetical data table for illustrative purposes.

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For the nucleophilic addition to 1-Heptanenitrile, 2-methyl-2-pentyl-, the reaction coordinate would show the step-by-step approach of the nucleophile, the breaking and forming of bonds, and the evolution of the molecular geometry. researchgate.net

This mapping helps to confirm that the identified transition state indeed connects the desired reactants and products. It also provides a more profound understanding of the reaction mechanism, for instance, whether the reaction is a single-step (concerted) or multi-step process involving intermediates. nih.gov The progress along the reaction coordinate is often plotted against the potential energy to create a reaction energy profile diagram.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with specific desired properties. nih.govrsc.org Theoretical SAR studies use computational methods to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov For a compound like 1-Heptanenitrile, 2-methyl-2-pentyl-, SAR studies could be employed to explore how modifications to its structure would affect a particular property, for example, its efficacy as a solvent, its interaction with a biological target, or its toxicity. nih.govresearchgate.net

The process typically involves creating a library of virtual compounds by systematically modifying the parent structure (in this case, 1-Heptanenitrile, 2-methyl-2-pentyl-). For each of these analogs, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) models are then developed by finding a mathematical relationship between these descriptors and the activity of interest. This allows for the prediction of the activity of new, unsynthesized compounds. For instance, a QSAR study could investigate how changing the length of the pentyl group or replacing the methyl group with other substituents in 1-Heptanenitrile, 2-methyl-2-pentyl- would alter its properties.

The following is an illustrative data table showing hypothetical data for a theoretical SAR study on analogs of 1-Heptanenitrile, 2-methyl-2-pentyl-, correlating structural modifications with a hypothetical biological activity.

Table 2: Hypothetical SAR Data for Analogs of 1-Heptanenitrile, 2-methyl-2-pentyl-

| Compound | Modification | Molecular Volume (ų) | LogP | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1-Heptanenitrile, 2-methyl-2-pentyl- | - | 235.4 | 4.2 | 15.7 |

| 1-Heptanenitrile, 2-ethyl-2-pentyl- | Methyl to Ethyl | 250.1 | 4.6 | 22.3 |

| 1-Heptanenitrile, 2-methyl-2-butyl- | Pentyl to Butyl | 220.8 | 3.7 | 12.1 |

| 1-Hexanenitrile, 2-methyl-2-pentyl- | Heptanenitrile to Hexanenitrile | 220.8 | 3.7 | 18.9 |

This is a hypothetical data table for illustrative purposes.

These theoretical studies can guide experimental work by prioritizing the synthesis of compounds that are predicted to have the most desirable properties, thereby saving time and resources.

Potential Applications in Materials Science and Industrial Processes

Role as a Synthetic Intermediate

The reactivity of the nitrile group, tempered by significant steric hindrance, positions 1-Heptanenitrile, 2-methyl-2-pentyl- as a valuable intermediate in organic synthesis. The bulky alkyl groups can influence reaction pathways and the properties of the resulting molecules.

The conversion of the nitrile functionality into other reactive groups is a cornerstone of its potential. Through hydrolysis, 1-Heptanenitrile, 2-methyl-2-pentyl- can be transformed into 2-methyl-2-pentylheptanoic acid. chemguide.co.uklumenlearning.com This sterically hindered carboxylic acid could serve as a building block for specialty polymers, such as polyesters or polyamides, imparting unique solubility and thermal properties. The bulky side chains would likely disrupt polymer packing, leading to materials with lower crystallinity and enhanced solubility in organic solvents.

Furthermore, reduction of the nitrile group can yield 2-methyl-2-pentylheptan-1-amine. libretexts.orgstudymind.co.uk Such a bulky primary amine could be a precursor for synthesizing specialized monomers for polyamides or polyimides, or as a curing agent for epoxy resins, potentially enhancing the thermal stability and mechanical properties of the final material.

A summary of potential transformations and resulting precursors is presented in Table 1.

| Starting Material | Transformation | Product | Potential Application as Precursor |

| 1-Heptanenitrile, 2-methyl-2-pentyl- | Hydrolysis | 2-methyl-2-pentylheptanoic acid | Specialty polyesters, polyamides |

| 1-Heptanenitrile, 2-methyl-2-pentyl- | Reduction | 2-methyl-2-pentylheptan-1-amine | Monomers for polyamides/polyimides, epoxy curing agents |

This table presents potential applications based on the general reactivity of nitriles.

In the synthesis of complex organic molecules, sterically hindered nitriles can introduce bulky, lipophilic moieties. The nitrile group can be a handle for further chemical modifications, while the quaternary carbon center provides a stable and sterically demanding core. This could be advantageous in the synthesis of molecules where specific spatial arrangements are crucial, such as in the development of molecular machinery or in host-guest chemistry. The high lipophilicity of the alkyl chains would also be a key feature in designing molecules for specific solubility profiles.

Applications in Specialty Chemicals

The physical and chemical properties of 1-Heptanenitrile, 2-methyl-2-pentyl- suggest its potential use in various specialty chemical formulations.

Beyond being a precursor for monomers, 1-Heptanenitrile, 2-methyl-2-pentyl- could find applications as an additive in polymer formulations. Its bulky and non-polar nature could make it a useful plasticizer for certain polymers, increasing their flexibility and processability. The nitrile group, being polar, might also provide compatibility with a range of polymer matrices. The synthetic modification of the nitrile group in polymers is a known strategy for developing novel polymeric systems. researchgate.net

Development of Novel Synthetic Reagents

The unique steric environment of 1-Heptanenitrile, 2-methyl-2-pentyl- makes it an interesting candidate for the development of novel synthetic reagents. The nitrile group can be transformed into various functionalities, and the bulky alkyl groups could be exploited to create sterically demanding ligands for catalysis or as protecting groups in organic synthesis. For instance, the corresponding amine or carboxylic acid could be used to synthesize bulky ligands that could influence the stereoselectivity of metal-catalyzed reactions. The significant steric hindrance around the functional group could allow for highly selective transformations. nih.gov

A summary of the potential applications in specialty chemicals and as novel reagents is provided in Table 2.

| Application Area | Potential Role of 1-Heptanenitrile, 2-methyl-2-pentyl- | Rationale |

| Fragrance & Flavor | Fixative | High molecular weight and branched structure reduce volatility of other components. |

| Polymer Chemistry | Plasticizer/Additive | Bulky, non-polar structure can increase flexibility; polar nitrile group may enhance compatibility. |

| Novel Reagents | Precursor for bulky ligands | Sterically demanding structure can influence selectivity in catalysis. |

This table outlines potential applications based on the structural features of the compound.

Green Chemistry Considerations in Industrial Production

Atom Economy and E-factor Evaluation

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient process with less waste generation.

The E-factor, on the other hand, provides a more practical measure of the environmental impact by quantifying the actual amount of waste generated per unit of product. It is defined as the total mass of waste produced divided by the mass of the product. A lower E-factor is indicative of a greener process.

While specific industrial synthesis routes for 1-Heptanenitrile, 2-methyl-2-pentyl- are not extensively detailed in publicly available literature, a plausible and common method for creating such α,α-disubstituted acetonitriles is through the alkylation of a parent nitrile. A hypothetical, non-optimized route could involve the sequential alkylation of a smaller nitrile in the presence of a strong base and alkyl halides.

To illustrate the green chemistry metrics, let's consider a hypothetical synthesis of 1-Heptanenitrile, 2-methyl-2-pentyl- via the alkylation of heptanenitrile (B1581596). This process would involve the reaction of heptanenitrile with a methylating agent (like methyl iodide) and a pentylating agent (like pentyl bromide) in the presence of a strong base such as sodium amide in a suitable solvent.

Hypothetical Reaction Scheme:

Heptanenitrile + Methyl Iodide + Pentyl Bromide + Sodium Amide → 1-Heptanenitrile, 2-methyl-2-pentyl- + Sodium Iodide + Sodium Bromide + Ammonia (B1221849)

Atom Economy Calculation:

The atom economy for this hypothetical reaction would be calculated as follows:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Product: | ||

| 1-Heptanenitrile, 2-methyl-2-pentyl- | C13H25N | 195.35 |

| Reactants: | ||

| Heptanenitrile | C7H13N | 111.18 |

| Methyl Iodide | CH3I | 141.94 |

| Pentyl Bromide | C5H11Br | 151.05 |

| Sodium Amide | NaNH2 | 39.01 |

| Total Reactant Mass: | 443.18 |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (195.35 / 443.18) x 100 ≈ 44.08%

This relatively low atom economy highlights that a significant portion of the reactant mass is converted into byproducts (sodium iodide, sodium bromide, and ammonia), which constitute waste.

E-factor Evaluation:

The E-factor for this process would be significantly greater than zero, considering the generation of inorganic salts and ammonia as byproducts. The actual value would also depend on solvent losses and the efficiency of the reaction. Industrial chemical sectors have typical E-factor ranges, with fine chemicals often having higher E-factors due to more complex, multi-step syntheses.

| Industry Sector | Typical E-Factor Range |

| Oil Refining | < 0.1 |

| Bulk Chemicals | <1 - 5 |

| Fine Chemicals | 5 - >50 |

| Pharmaceuticals | 25 - >100 |

Given the nature of 1-Heptanenitrile, 2-methyl-2-pentyl- as a specialty or fine chemical, an unoptimized synthesis would likely fall into the higher end of the E-factor range for this category.

Sustainable Synthesis Routes and Solvent Selection

The pursuit of greener production methods for nitriles, including branched structures like 1-Heptanenitrile, 2-methyl-2-pentyl-, focuses on developing alternative synthetic pathways and utilizing more environmentally friendly solvents.

Sustainable Synthesis Routes:

Catalytic Alkylation: A more sustainable approach to the alkylation of nitriles involves the use of catalytic methods that avoid stoichiometric amounts of strong bases and generate less waste. For instance, iron-catalyzed α-alkylation of nitriles with alcohols presents a greener alternative to using alkyl halides. This "hydrogen-borrowing" strategy produces water as the only byproduct, significantly improving the atom economy and reducing the E-factor. A potential route for 1-Heptanenitrile, 2-methyl-2-pentyl- could involve the reaction of a suitable nitrile with methanol (B129727) and pentanol (B124592) in the presence of an iron catalyst.

Biocatalysis: The use of enzymes in nitrile synthesis offers a highly sustainable option. Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, minimizing energy consumption and the use of hazardous solvents. While a specific enzyme for the direct synthesis of 1-Heptanenitrile, 2-methyl-2-pentyl- may not be readily available, the broader field of biocatalysis for nitrile production is rapidly advancing.

Solvent Selection:

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact.

Traditional Solvents: Traditional syntheses of α,α-disubstituted acetonitriles might employ volatile organic compounds (VOCs) such as toluene (B28343) or tetrahydrofuran (B95107) (THF). These solvents pose environmental and health risks.

Greener Alternatives: Research into greener solvents for chemical synthesis has identified several promising alternatives:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts can facilitate reactions in aqueous media.

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can be tailored to dissolve a wide range of reactants and can often be recycled.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO2 can be easily removed and recycled.

By focusing on catalytic methods, exploring biocatalytic possibilities, and prioritizing the use of green solvents, the industrial production of 1-Heptanenitrile, 2-methyl-2-pentyl- can be aligned more closely with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes.

Environmental and Analytical Research

Environmental Fate and Transport Studies (excluding toxicity)

The primary mechanism for the environmental breakdown of aliphatic nitriles is microbial degradation. frontiersin.orgnih.gov Soil and water microorganisms possess enzymatic systems capable of transforming the nitrile functional group into more readily metabolizable forms. frontiersin.orgnih.gov The biodegradation of nitriles typically proceeds through two main enzymatic pathways:

Nitrilase-mediated pathway: In this pathway, a single enzyme, nitrilase, directly hydrolyzes the nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). frontiersin.orgresearchgate.net This one-step conversion is an efficient detoxification and degradation mechanism employed by a variety of bacteria. frontiersin.org

Nitrile hydratase and amidase pathway: This is a two-step process involving two distinct enzymes. First, nitrile hydratase converts the nitrile to an amide (-CONH₂). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.orgresearchgate.net This pathway is also common in nitrile-degrading bacteria, such as those from the genus Rhodococcus. nih.govresearchgate.net

For "1-Heptanenitrile, 2-methyl-2-pentyl-", it is anticipated that soil and aquatic bacteria, particularly strains from genera like Rhodococcus and Pseudomonas, would be capable of its degradation. researchgate.netresearchgate.net The branched pentyl group and the longer heptanenitrile (B1581596) chain may influence the rate of biodegradation compared to simpler, linear nitriles. The steric hindrance from the branched structure might affect the efficiency of enzymatic action.

Research on the biodegradation of other aliphatic nitriles has shown that factors such as the concentration of the nitrile, the presence of other carbon and nitrogen sources, and the specific microbial community present all play a significant role in the degradation rate and efficiency. nih.govnih.gov For instance, some bacteria can utilize aliphatic nitriles as their sole source of carbon and nitrogen. nih.gov

Table 1: Key Enzymes in the Biodegradation of Aliphatic Nitriles

| Enzyme | Pathway Step | Reactant | Product |

| Nitrilase | One-step hydrolysis | Aliphatic Nitrile | Carboxylic Acid + Ammonia |

| Nitrile Hydratase | First step of two-step pathway | Aliphatic Nitrile | Amide |

| Amidase | Second step of two-step pathway | Amide | Carboxylic Acid + Ammonia |

This table summarizes the general enzymatic pathways for aliphatic nitrile biodegradation.

While biodegradation is the principal degradation route, abiotic processes can also contribute to the transformation of "1-Heptanenitrile, 2-methyl-2-pentyl-" in the environment.

Hydrolysis: The chemical hydrolysis of the nitrile group can occur under both acidic and basic conditions, although it generally requires more extreme conditions than enzymatic hydrolysis. rsc.orgorganicchemistrytutor.com The process mirrors the enzymatic pathways in that it typically proceeds through an amide intermediate to form a carboxylic acid. organicchemistrytutor.comresearchgate.net

Acid-catalyzed hydrolysis: In an acidic environment, the nitrile is protonated, which increases its susceptibility to nucleophilic attack by water, leading to the formation of an amide, which is then further hydrolyzed to a carboxylic acid. organicchemistrytutor.comlibretexts.org

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbon of the nitrile group. This also leads to the formation of an amide, which is subsequently hydrolyzed to a carboxylate salt. organicchemistrytutor.comlibretexts.org

The rate of hydrolysis is influenced by pH and temperature. For a long-chain, branched nitrile like "1-Heptanenitrile, 2-methyl-2-pentyl-", its low water solubility would likely make hydrolysis a slow process in the natural environment.

Photolysis: Photodegradation involves the breakdown of a chemical by light energy. While some organic compounds are susceptible to photolysis, there is limited information available on the direct photolysis of long-chain aliphatic nitriles in the environment. Some studies have shown photoinduced reactions of nitriles with other compounds, but direct cleavage of the C-CN bond by sunlight is generally not considered a major degradation pathway for simple aliphatic nitriles under typical environmental conditions. rsc.org The presence of photosensitizers in the environment could potentially facilitate indirect photolysis.

Advanced Analytical Detection in Complex Matrices

The detection and quantification of "1-Heptanenitrile, 2-methyl-2-pentyl-" in complex environmental matrices such as soil, water, and sediment require sophisticated analytical techniques to achieve the necessary sensitivity and selectivity. longdom.org

Modern analytical chemistry offers a range of methods that can be adapted for the detection of specific organic compounds like "1-Heptanenitrile, 2-methyl-2-pentyl-". The development of such methods would focus on chromatographic separation coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. longdom.org The compound would first be separated from other components in the sample based on its boiling point and polarity in a gas chromatograph. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique mass spectrum that can be used for identification and quantification. The selectivity of GC-MS is very high, allowing for the detection of the target compound even in the presence of many other substances.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): For less volatile compounds or those that are thermally unstable, HPLC is the preferred separation method. longdom.orgjelsciences.com The compound is separated in a liquid mobile phase on a solid stationary phase. Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection of the target analyte in complex environmental samples. nih.govresearchgate.net

Detecting trace levels of "1-Heptanenitrile, 2-methyl-2-pentyl-" in the environment necessitates sample preparation and pre-concentration steps to remove interfering substances and increase the concentration of the analyte to a level detectable by the instrument. nih.gov

Solid-Phase Extraction (SPE): This is a common technique used to isolate and concentrate organic compounds from aqueous samples. nih.gov The water sample is passed through a solid sorbent material that retains the target compound, which is then eluted with a small volume of a strong solvent.

Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The analyte is extracted into the organic phase, which is then concentrated and analyzed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that has become popular for the analysis of a wide range of analytes in various matrices, particularly in food and environmental analysis. It involves an extraction and cleanup step that is fast and uses small amounts of solvents.

Method Development for Environmental Monitoring (excluding regulatory limits based on toxicity)

The development of a robust method for the environmental monitoring of "1-Heptanenitrile, 2-methyl-2-pentyl-" would involve several key steps to ensure accurate and reliable data.

The first step is the optimization of sample collection and preservation to maintain the integrity of the analyte from the field to the laboratory. This would be followed by the development of an efficient extraction and clean-up procedure tailored to the specific environmental matrix (e.g., soil, water) to isolate the target compound and remove interferences. nih.gov

The core of the method would be the instrumental analysis , likely using GC-MS or LC-MS/MS, where parameters such as the chromatographic column, mobile/carrier gas phase, temperature program, and mass spectrometer settings would be optimized for the specific properties of "1-Heptanenitrile, 2-methyl-2-pentyl-".

Finally, method validation is crucial and would involve assessing parameters such as:

Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. epa.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified. researchgate.net

Accuracy and Precision: Determined by analyzing spiked samples and replicate samples. epa.gov

Matrix Effects: Assessing the influence of the sample matrix on the analytical signal. epa.gov

Table 2: Overview of Analytical Techniques for Nitrile Detection

| Technique | Separation Principle | Detection Principle | Typical Application |

| GC-MS | Volatility and Polarity | Mass-to-charge ratio | Volatile and semi-volatile nitriles in water and soil |

| LC-MS/MS | Polarity and Partitioning | Mass-to-charge ratio of precursor and product ions | Non-volatile or thermally labile nitriles in complex matrices |

This table provides a general overview of advanced analytical methods applicable to the detection of aliphatic nitriles in environmental samples.

Future Research Directions

Exploration of Novel Synthetic Pathways

The creation of a quaternary carbon center is a well-known challenge in organic synthesis. For 1-Heptanenitrile, 2-methyl-2-pentyl-, this challenge is central to its preparation. Future research should focus on developing and optimizing synthetic routes that can efficiently construct this sterically congested molecule.

Conventional methods for nitrile synthesis, such as the nucleophilic substitution of alkyl halides with cyanide salts, are effective for primary and secondary halides but generally fail for tertiary systems due to competing elimination reactions. chemistrysteps.com Therefore, direct alkylation of a tertiary halide to form the target compound is likely unfeasible, necessitating the exploration of alternative strategies.

Key research areas include:

Multi-step Synthesis via Amide Dehydration: A plausible route involves the synthesis of the corresponding primary amide, 2-methyl-2-pentylheptanamide, followed by dehydration. chemistrysteps.comlibretexts.orgchemistrysteps.com Research could focus on optimizing the synthesis of the precursor carboxylic acid and the subsequent amidation and dehydration steps, which are standard procedures for nitrile formation. libretexts.org

Advanced Catalytic Methods: Modern catalysis may offer more direct pathways. Investigation into transition-metal-catalyzed reactions, such as those employing gold or nickel catalysts which have shown efficacy in complex nitrile transformations, could yield novel synthetic methods. acs.orgorganic-chemistry.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions. nih.gov Exploring the utility of enzymes like aldoxime dehydratases for the synthesis of sterically hindered aliphatic nitriles could provide an environmentally benign and efficient production method. mdpi.com

| Synthetic Pathway | Core Concept | Key Research Challenge | Potential Advantage |

|---|---|---|---|

| Amide Dehydration Route | Multi-step synthesis involving the dehydration of a precursor primary amide. chemistrysteps.com | Efficient synthesis of the sterically hindered carboxylic acid or amide precursor. | Utilizes well-established and reliable chemical transformations. |

| Novel Metal Catalysis | Direct C-C and C-CN bond formation using advanced transition metal catalysts. organic-chemistry.org | Catalyst design to overcome steric hindrance and achieve high regioselectivity. | Potential for a more direct, atom-economical synthesis. |

| Biocatalytic Synthesis | Use of enzymes, such as aldoxime dehydratases, to convert a precursor to the nitrile. mdpi.com | Identifying or engineering an enzyme that accepts a highly branched substrate. | High selectivity and sustainability under mild reaction conditions. |

Investigation of Undiscovered Reactivity

The reactivity of the nitrile group in 1-Heptanenitrile, 2-methyl-2-pentyl- is expected to be significantly modulated by the adjacent quaternary center. The bulky methyl and pentyl groups create a sterically shielded environment around the cyano group, which could inhibit or alter the course of typical nitrile reactions.

Future investigations should systematically probe the reactivity of this hindered nitrile, comparing its behavior to less substituted analogues.

Hydrolysis and Reduction: Standard nitrile transformations, such as acid- or base-catalyzed hydrolysis to carboxylic acids and reduction to primary amines using agents like LiAlH₄, may require forcing conditions (e.g., high temperatures, pressures, or microwave irradiation) to proceed at a reasonable rate. chemistrysteps.comlibretexts.org A key research goal would be to quantify the impact of this steric hindrance on reaction kinetics and to develop catalysts that can facilitate these transformations under milder conditions.

Organometallic Additions: The electrophilic carbon of the nitrile is a target for nucleophiles like Grignard or organolithium reagents to form ketones after hydrolysis. chemistrysteps.comlibretexts.org Studying the scope of this reaction with various organometallic reagents would reveal the steric limits of nucleophilic attack at the nitrile carbon.

Cyclization and Derivatization: While the alpha-carbon lacks protons for enolate-type chemistry, the broader structure could be functionalized to explore intramolecular reactions. For example, introducing a functional group at the terminus of the pentyl or heptyl chain could enable cyclization studies, forming unique heterocyclic structures.

| Reaction Type | Expected Challenge | Proposed Research Approach |

|---|---|---|

| Hydrolysis to Carboxylic Acid | Severe steric hindrance slowing nucleophilic attack by water. libretexts.org | Investigate microwave-assisted synthesis and highly active acid/base catalysts. |

| Reduction to Primary Amine | Steric bulk impeding delivery of hydride from reducing agents like LiAlH₄. chemistrysteps.com | Explore high-pressure catalytic hydrogenation and alternative reducing agents. |

| Grignard Reagent Addition | Potential for steric clash between the substrate and bulky Grignard reagents. chemistrysteps.com | Systematically test a series of Grignard reagents of varying sizes to map steric tolerance. |

Advanced Computational Modeling Applications

Given the lack of experimental data, computational chemistry provides a powerful tool for predicting the properties and behavior of 1-Heptanenitrile, 2-methyl-2-pentyl-. In silico studies can guide future experimental work, saving significant time and resources.

Property Prediction: Molecular dynamics simulations can be employed to predict key physical properties such as boiling point, viscosity, density, and solvent behavior. nih.gov These predictions are crucial for identifying potential applications.

Reactivity and Mechanistic Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways. nih.gov Calculating the activation energies for reactions like hydrolysis or reduction can provide a quantitative measure of the steric hindrance and help in the rational design of catalysts.

Spectroscopic Analysis: Computational models can predict spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR spectra). These predicted spectra would be invaluable for confirming the identity of the compound if it were to be synthesized.

| Computational Method | Property/Parameter to Predict | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Reaction activation energies, electronic structure, IR spectra. nih.gov | How does steric hindrance quantitatively affect reactivity? What is the most feasible reaction pathway? |

| Molecular Dynamics (MD) | Boiling point, viscosity, heat capacity, diffusion coefficient. nih.gov | What are the bulk physical properties of this compound? Is it suitable as a solvent or lubricant? |

| NMR Prediction Algorithms | ¹H and ¹³C NMR chemical shifts. | What would the characteristic spectroscopic signature of this molecule be for future identification? |

Development of High-Value Applications (Non-Prohibited)